molecular formula C22H21NO5S B13727422 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine

((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine

Katalognummer: B13727422
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: NJVPJBMOTUQITQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine is a complex organic compound that features a biphenyl core with a methoxy group and a sulfonyl phenylalanine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Friedel-Crafts acylation of anisole (methoxybenzene) followed by a series of reactions to introduce the sulfonyl and phenylalanine groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like phosphorus pentachloride (PCl5) for chlorination steps .

Industrial Production Methods

In an industrial setting, the production of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Catalysts like aluminum chloride (AlCl3) and reagents such as bromine (Br2) or nitric acid (HNO3) are commonly used.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

In biological research, this compound can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins. It can also be used in the development of new biochemical assays .

Medicine

Its structural features make it a candidate for the design of new therapeutic agents targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility .

Wirkmechanismus

The mechanism of action of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core allows for strong π-π interactions, while the sulfonyl and phenylalanine groups provide additional binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine is unique due to the combination of its biphenyl core, methoxy group, sulfonyl group, and phenylalanine moiety. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C22H21NO5S

Molekulargewicht

411.5 g/mol

IUPAC-Name

2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H21NO5S/c1-28-19-11-7-17(8-12-19)18-9-13-20(14-10-18)29(26,27)23-21(22(24)25)15-16-5-3-2-4-6-16/h2-14,21,23H,15H2,1H3,(H,24,25)

InChI-Schlüssel

NJVPJBMOTUQITQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.